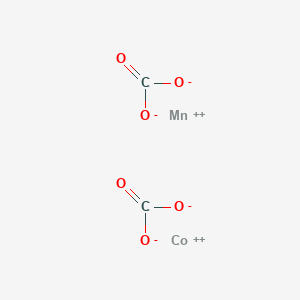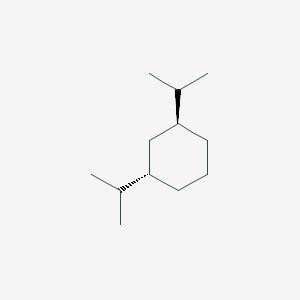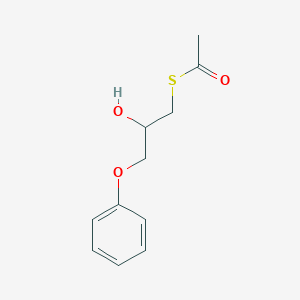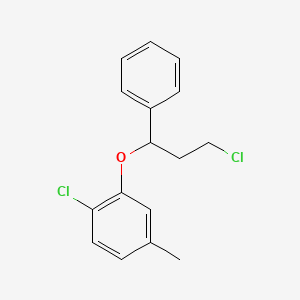![molecular formula C14H30O2P2S2 B14244939 6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid CAS No. 244007-29-2](/img/structure/B14244939.png)
6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a long carbon chain with phosphanylpropyl and sulfanyl groups attached, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the octanoic acid backbone, followed by the introduction of phosphanylpropyl and sulfanyl groups through substitution reactions. Common reagents used in these reactions include phosphine compounds and thiols, under controlled conditions such as inert atmosphere and specific temperature ranges.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phosphanyl groups can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phosphanyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its anticancer properties and ability to modulate metabolic pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphanyl and sulfanyl groups play a crucial role in binding to these targets, leading to inhibition or activation of various biochemical pathways. This compound is known to disrupt mitochondrial metabolism and increase reactive oxygen species production, which can induce cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Bis(benzylthio)octanoic acid: Known for its role as a pyruvate dehydrogenase inhibitor and anticancer agent.
6,8-Bis(3-aminopropylthio)octanoic acid: Studied for its potential in enzyme inhibition and metabolic regulation.
Uniqueness
6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid stands out due to its unique combination of phosphanyl and sulfanyl groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific disciplines.
Eigenschaften
CAS-Nummer |
244007-29-2 |
|---|---|
Molekularformel |
C14H30O2P2S2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
6,8-bis(3-phosphanylpropylsulfanyl)octanoic acid |
InChI |
InChI=1S/C14H30O2P2S2/c15-14(16)6-2-1-5-13(20-11-4-9-18)7-12-19-10-3-8-17/h13H,1-12,17-18H2,(H,15,16) |
InChI-Schlüssel |
ROHDCWYFZKXMPC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CC(CCSCCCP)SCCCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


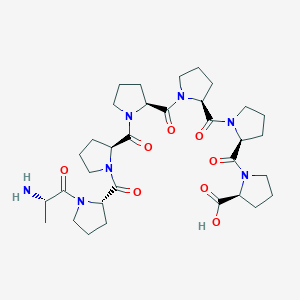
![Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-](/img/structure/B14244870.png)
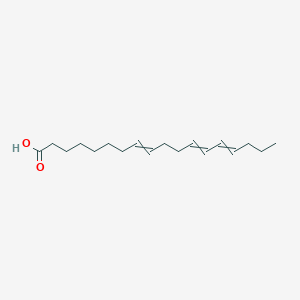
![2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine](/img/structure/B14244878.png)

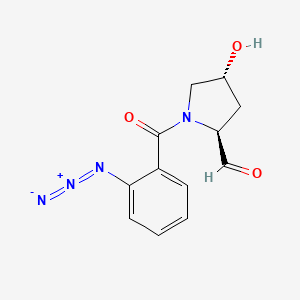
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]cyclopentylacetamide](/img/structure/B14244892.png)
![Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14244907.png)
![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
